(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 4-(dimethylamino)benzylidene moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a pyrimidine-2,4,6(1H,3H,5H)-trione derivative. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol, and a catalyst like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a pyrimidine ring.
1-Phenyl-1H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents.
Uniqueness
(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C19H16ClN3O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16ClN3O3/c1-22(2)14-7-3-12(4-8-14)11-16-17(24)21-19(26)23(18(16)25)15-9-5-13(20)6-10-15/h3-11H,1-2H3,(H,21,24,26)/b16-11+ |
InChI Key |
BIEOQFVSIMNLLE-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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